molecular formula C16H22N2O4 B1653888 tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate CAS No. 2034153-30-3

tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate

Cat. No.: B1653888
CAS No.: 2034153-30-3
M. Wt: 306.36
InChI Key: ZXVQRGXFOFSVKJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl group, an oxazepine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxazepine ring through a cyclization reaction, followed by the introduction of the tert-butyl group and the carbamate functionality. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of oxazepine-containing molecules with biological targets. Its structural features can provide insights into the binding mechanisms and biological activity of related compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepine ring and carbamate group play key roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate include other oxazepine derivatives and carbamate-containing molecules. Examples include:

  • This compound analogs with different substituents on the oxazepine ring.
  • Other carbamate derivatives with varying alkyl or aryl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding properties. Additionally, the oxazepine ring offers a distinct scaffold for further functionalization and exploration of new chemical space.

Properties

IUPAC Name

tert-butyl N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)17-8-9-18-10-12-6-4-5-7-13(12)21-11-14(18)19/h4-7H,8-11H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVQRGXFOFSVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CC2=CC=CC=C2OCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116116
Record name Carbamic acid, N-[2-(2,3-dihydro-3-oxo-1,4-benzoxazepin-4(5H)-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034153-30-3
Record name Carbamic acid, N-[2-(2,3-dihydro-3-oxo-1,4-benzoxazepin-4(5H)-yl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034153-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(2,3-dihydro-3-oxo-1,4-benzoxazepin-4(5H)-yl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate
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tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate
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tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate
Reactant of Route 6
tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate

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